Home > Products > Screening Compounds P8805 > (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid
(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid -

(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid

Catalog Number: EVT-11891556
CAS Number:
Molecular Formula: C8H13BN2O2
Molecular Weight: 180.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted with an amino group and a boronic acid functional group, making it a versatile building block in chemical reactions, particularly in cross-coupling processes.

Source and Classification

This compound can be classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids have gained significant attention due to their utility in drug development and organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Synthesis Analysis

Methods

The synthesis of (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid typically involves palladium-catalyzed cross-coupling reactions. The most common method is the Suzuki-Miyaura coupling, where a pyridine derivative reacts with a boronic acid reagent in the presence of a palladium catalyst and a base.

Technical Details

  1. Reagents: The reaction generally requires:
    • A suitable boronic acid
    • A palladium catalyst (e.g., palladium acetate)
    • A base (e.g., sodium carbonate or potassium phosphate)
    • An appropriate solvent (e.g., ethanol or water)
  2. Reaction Conditions: The reaction conditions such as temperature, time, and concentration of reagents are optimized to achieve high yields and purity. Typical temperatures range from room temperature to 80°C, depending on the specific substrates used.
  3. Industrial Production: For large-scale synthesis, methods are adapted to ensure higher yields and efficiency, often involving continuous flow reactors or optimized batch processes to control reaction parameters closely.
Molecular Structure Analysis

Structure

The molecular formula of (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid is C8H13BN2O2C_8H_{13}BN_2O_2. The structure comprises:

  • A pyridine ring with an amino substituent at the 2-position.
  • A boronic acid functional group at the 4-position.

Data

PropertyValue
Molecular Weight180.01 g/mol
IUPAC Name[2-(2-aminopropan-2-yl)pyridin-4-yl]boronic acid
InChI KeyRWRKZEANKKRYSO-UHFFFAOYSA-N
Canonical SMILESB(C1=CC(=NC=C1)C(C)(C)N)(O)O

The structural uniqueness of this compound arises from its specific substitution pattern on the pyridine ring, influencing its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Reactions

(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form pyridine N-oxides using agents such as hydrogen peroxide.
  2. Reduction: The boronic acid group can be reduced to alcohols using reducing agents like sodium borohydride.
  3. Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Technical Details

The specific reagents and conditions for these reactions vary:

  • Oxidation Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

These reactions can yield various products depending on the conditions employed .

Mechanism of Action

The mechanism of action for (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid involves its ability to interact with molecular targets such as enzymes or receptors. The boronic acid moiety allows for reversible covalent bonding with active site residues in enzymes, which can lead to inhibition or modulation of enzyme activity. This interaction is crucial in biochemical pathways and cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

Key properties include:

  • Acidity: The boronic acid group exhibits weak acidity, allowing for participation in various chemical reactions.

Relevant Data

The compound has been characterized using various analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity .

Applications

(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid has several significant applications:

  1. Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
  2. Medicinal Chemistry: Research is ongoing into its potential biological activities, including enzyme inhibition which may have therapeutic implications.
  3. Material Science: Utilized in developing materials with specific properties, such as polymers and catalysts for industrial applications .
Therapeutic Applications as Enzyme Inhibitors

(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid represents a structurally unique boronic acid derivative characterized by a pyridine core substituted with a boronic acid group at the 4-position and a 1,1-dimethyl-2-aminoethyl moiety at the 2-position. This configuration imparts significant potential for interacting with diverse enzymatic targets through reversible covalent binding mediated by the electron-deficient boron atom. The compound’s mechanism centers on the boronic acid group’s ability to form reversible covalent adducts with nucleophilic residues (primarily serine, threonine, or cysteine hydroxyls/thiols) within enzyme active sites, effectively inhibiting catalytic activity. The adjacent aminopropyl group contributes to aqueous solubility and potential hydrogen bonding interactions, while the pyridine nitrogen offers coordination potential. This multifaceted binding profile underpins its exploration across several therapeutic enzyme targeting strategies, particularly in oncology and antibiotic resistance mitigation [6] .

Proteasome Inhibition Mechanisms in Oncology

The proteasome, a multicatalytic protease complex essential for intracellular protein degradation, is a validated target in oncology, particularly for hematological malignancies. Boronic acid-based inhibitors, exemplified by the clinically approved drugs bortezomib and ixazomib, exploit the ability of the boron atom to form a reversible tetrahedral transition state analogue with the catalytic N-terminal threonine residue (Thr1Oγ) of the proteasome's β-subunits. (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid shares this critical pharmacophore.

Its specific mechanism involves nucleophilic attack by Thr1Oγ on the boron atom, resulting in a dative bond and the formation of a stable but reversible transition state complex mimicking the tetrahedral intermediate of peptide bond hydrolysis. This inhibits the chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) activities of the proteasome, with preferential inhibition often observed for the CT-L activity crucial for degrading pro-survival and cell cycle regulatory proteins. Accumulation of polyubiquitinated proteins, disruption of critical signaling pathways (e.g., NF-κB), induction of endoplasmic reticulum stress, and ultimately apoptosis in cancer cells follow proteasome inhibition [6].

Structure-activity relationship (SAR) studies highlight the importance of the pyridine nitrogen positioning and the 2-aminopropyl group for optimizing proteasome binding affinity and subtype selectivity. The basic amine can engage in ionic or hydrogen bonding interactions with nearby acidic or polar residues in the substrate binding pockets, potentially enhancing specificity compared to simpler aryl boronic acids [6].

Table 1: Comparative Proteasome Inhibitory Activity of Boronic Acid Derivatives

Compound StructureCT-L IC50 (nM)C-L IC50 (nM)T-L IC50 (nM)Cellular Anti-proliferative Activity (e.g., MM.1S IC50, nM)Reference/Notes
Bortezomib6.22100353.5-7.4Clinically approved drug; dipeptidyl structure
Ixazomib3.41100315-30Clinically approved drug; peptidomimetic
Simple Aryl Boronic Acid (e.g., Phenyl)>100,000>100,000>100,000>10,000Low potency; lacks specificity-enhancing features
(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid~50-200>10,000>10,000~100-500Shows selectivity for CT-L activity; improved cellular activity over simple aryl boronic acids due to structural features [6]

Kinase Targeting for Antineoplastic Activity

Protein kinases, regulating critical cellular processes like proliferation, survival, and metabolism, are prominent targets in cancer therapy. (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid serves as a versatile building block for developing covalent reversible kinase inhibitors. The boronic acid moiety can target conserved serine, threonine, or tyrosine residues within the kinase ATP-binding site or allosteric pockets, forming reversible covalent adducts. This mechanism offers potential advantages in terms of binding residence time and selectivity over purely non-covalent inhibitors.

Its primary application lies in synthesizing heterobifunctional kinase inhibitor scaffolds. For instance, the pyridine boronic acid can participate in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures mimicking known kinase pharmacophores. The resultant molecules often incorporate features like hinge-binding motifs (e.g., pyridopyrimidinones) linked to the boronic acid group capable of covalent attachment. This approach has yielded potent inhibitors targeting kinases such as Cyclin-Dependent Kinase 9 (CDK9), crucial for transcription regulation, and Haspin, involved in mitosis [7] .

The 2-aminopropyl substituent contributes significantly to kinase affinity. The amine can form crucial salt bridges or hydrogen bonds with acidic residues (e.g., Asp or Glu) or backbone carbonyls near the ATP-binding site, improving potency and selectivity profiles. Furthermore, this group enhances the aqueous solubility of the often hydrophobic kinase inhibitor scaffolds, improving drug-like properties. Research demonstrates derivatives incorporating this boronic acid moiety achieving nanomolar inhibitory concentrations (IC50) against specific kinase targets relevant to cancer progression [7].

Table 2: Kinase Inhibitory Activity of Derivatives Incorporating the Boronic Acid Moiety

Core Inhibitor ScaffoldTarget Kinase(s)Inhibitory Activity (IC50)Key Structural Role of (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acidReference
Pyridopyrimidinone DerivativesCDK9/Cyclin T0.38 μMBoronic acid enables covalent reversible binding; aminopropyl group enhances solubility and H-bonding [7]
7H-Pyrrolo[2,3-d]pyrimidine DerivativesHaspin0.11 μMBoronic acid acts as covalent warhead; aminopropyl interacts with catalytic or regulatory residues [7]
Biaryl Structures (Suzuki Coupling Products)Undisclosed Kinase TargetsLow μM to nM range (varies)Serves as the boronic acid coupling partner; contributes directly to binding via boron and amine [7]

β-Lactamase Inhibition for Antibiotic Adjuvant Development

β-Lactamase enzymes, produced by resistant bacteria, hydrolyze and inactivate β-lactam antibiotics (penicillins, cephalosporins, carbapenems), representing a major global health threat. Boronic acid transition state analogues (TSAs) are a promising class of β-lactamase inhibitors. (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid functions as a potent scaffold for inhibiting serine-β-lactamases (SBLs), particularly Ambler class A (e.g., TEM, SHV, CTX-M) and class C (AmpC) enzymes.

Its mechanism parallels that of proteasome inhibition but targets the active site serine nucleophile of β-lactamases. The boronic acid forms a reversible covalent adduct with the catalytic serine (Ser Oγ), mimicking the high-energy tetrahedral intermediate formed during β-lactam ring hydrolysis. This stable, deacylation-resistant complex effectively inactivates the enzyme, preventing it from degrading co-administered β-lactam antibiotics. The pyridine ring can occupy positions analogous to the β-lactam's carboxylate or R-group, engaging in hydrophobic or polar interactions within the active site. The 2-aminopropyl group is critical; it often protrudes into the conserved "R1" or "amine" binding pocket present in many class A and C SBLs, forming hydrogen bonds with key residues (e.g., Asn152, Gln120 in CTX-M; Tyr150, Asn346 in AmpC) that significantly enhance binding affinity and spectrum of inhibition [6].

SAR studies focused on this scaffold reveal that modifications to the amine (e.g., acylation, conversion to urea) can fine-tune potency against specific β-lactamase variants and improve pharmacokinetic properties. The inherent reversibility of boronic acid adducts offers a potential advantage over irreversible inhibitors (e.g., clavulanate) by reducing the selective pressure for inhibitor-resistant mutations, although this is an area of ongoing research [6].

Structure-Activity Relationship Studies in Enzyme Binding Affinity

The enzyme inhibitory potency of (2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid and its derivatives is governed by a complex interplay of structural elements, elucidated through systematic SAR studies:

  • Boronic Acid Group (Essential for Covalent Reversible Binding): This is the indispensable pharmacophore. Replacing the boronic acid (-B(OH)₂) with carboxylic acid (-COOH) or hydroxamic acid (-CONHOH) drastically reduces or abolishes activity against serine hydrolases/proteases due to the loss of the ability to form the reversible covalent tetrahedral adduct. Conversion to the pinacol ester (protected form) is often used for synthetic purposes or to improve cell permeability, but the ester must be hydrolyzed back to the free boronic acid for enzyme inhibition in vivo [4] [6].
  • Pyridine Ring (Geometry and Electronics): The nitrogen position and basicity influence electron density on the boron atom, affecting its electrophilicity and thus the kinetics of adduct formation with the catalytic serine/threonine. The ring nitrogen also serves as a hydrogen bond acceptor, potentially interacting with backbone NH groups or side chains (e.g., Ser, Thr, Tyr) in the enzyme active site. Substitution on the pyridine ring (e.g., halogens, methyl) can modulate lipophilicity, electronic effects, and steric fit within the binding pocket [7].
  • 2-(2-Aminopropan-2-yl) Substituent (Critical for Affinity and Selectivity): This tertiary amine group, featuring a geminal dimethyl moiety, is a major determinant of potency and selectivity across different enzyme classes.
  • Proteasome: The free amine enhances solubility and may interact with residues near the S1 or S3 specificity pockets of the proteasome β-subunits, contributing to CT-L selectivity over C-L and T-L activities observed in some analogues [6].
  • Kinases: The amine can form critical salt bridges with acidic residues (Asp, Glu) or hydrogen bonds with backbone carbonyls in the kinase ATP-binding site or activation loop. The bulky tert-butyl-like group (gem-dimethyl) provides steric constraint, potentially improving selectivity by preventing binding to kinases with smaller gatekeeper residues or less accommodating pockets [7].
  • β-Lactamases: This group optimally fills the conserved "amine" pocket in class A and C SBLs. The primary amine forms crucial hydrogen bonds with pocket residues (e.g., Asn152, Gln120 in class A; Tyr150, Asn346 in class C). Methylation or acylation of the amine generally reduces β-lactamase inhibition potency, underscoring the importance of the free amine and its hydrogen bond donation capability for this target [6].
  • Molecular Conformation and Linker Flexibility: When used as a building block in larger inhibitors (e.g., kinase inhibitors, peptidyl proteasome inhibitors), the relative orientation and linker between the boronic acid and other pharmacophoric elements are crucial. Molecular modeling and X-ray crystallography studies of enzyme-inhibitor complexes guide optimization to ensure optimal positioning of the boronic acid for covalent bond formation and the auxiliary groups for productive non-covalent interactions [6] [7].

Table 3: Structure-Activity Relationship Summary for Key Structural Features

Structural FeatureRole in Enzyme BindingImpact of Modification on ActivityTarget Enzyme Examples
-B(OH)₂ (Boronic Acid)Forms reversible covalent adduct with catalytic Ser/Thr nucleophile; mimics tetrahedral transition state.Essential: Replacement (e.g., -COOH) abolishes covalent inhibition mechanism. Esterification (e.g., pinacol) requires hydrolysis in vivo.Proteasome, Serine β-Lactamases, Serine Proteases
Pyridine RingProvides core scaffold; nitrogen acts as H-bond acceptor. Modulates boron electrophilicity.Substitution at C3/C5 can enhance affinity/selectivity or solubility. Nitrogen position critical.All (Proteasome, Kinases, β-Lactamases)
-C(CH₃)₂NH₂ (2-(2-Aminopropan-2-yl))Tertiary amine: H-bond donor/acceptor; forms ionic/salt bridges. Gem-dimethyl: Steric bulk for selectivity pockets.Critical: Free primary amine optimal for β-lactamase inhibition. Methylation/acylation often reduces potency. Size of alkyl groups tunes pocket fit.β-Lactamases: Fills "amine" pocket (H-bonds). Kinases: Salt bridge/H-bond. Proteasome: Modulates selectivity.

Properties

Product Name

(2-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid

IUPAC Name

[2-(2-aminopropan-2-yl)pyridin-4-yl]boronic acid

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

InChI

InChI=1S/C8H13BN2O2/c1-8(2,10)7-5-6(9(12)13)3-4-11-7/h3-5,12-13H,10H2,1-2H3

InChI Key

RWRKZEANKKRYSO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C(C)(C)N)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.